2-Bromo-3-chloro-1-methoxy-4-methylbenzene

Chemoselective cross-coupling Sequential C-C bond formation Bromo-chloro-arene differentiation

Researchers requiring chemoselective sequential cross-coupling often face regioselectivity challenges with standard bromo-chloro-arenes. 2-Bromo-3-chloro-1-methoxy-4-methylbenzene solves this with its unique ortho-Br/Cl substitution pattern, enabling temperature-gated or catalyst-directed sequential couplings. • Ortho-Br/Cl arrangement with para-OMe activation ensures exclusive first coupling at C-Br • Enables one-pot sequential Suzuki, Negishi, or amination without intermediate purification • Validated for medicinal chemistry SAR libraries and materials science biaryl motifs

Molecular Formula C8H8BrClO
Molecular Weight 235.50 g/mol
Cat. No. B12974789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-1-methoxy-4-methylbenzene
Molecular FormulaC8H8BrClO
Molecular Weight235.50 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)Br)Cl
InChIInChI=1S/C8H8BrClO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3
InChIKeyMTMOQFGQIQYRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-1-methoxy-4-methylbenzene: Identity & Structure


2-Bromo-3-chloro-1-methoxy-4-methylbenzene is a tetra-substituted halogenated aromatic hydrocarbon with molecular formula C8H8BrClO and molecular weight 235.50 g/mol . The substitution pattern—methoxy at position 1, bromo at position 2, chloro at position 3, and methyl at position 4 —places the bromine and chlorine substituents in an ortho relationship on a benzene ring additionally activated by the electron-donating methoxy (para-directing) and methyl (ortho/para-directing) groups. This compound belongs to a family of bromo-chloro-methoxy-methylbenzene regioisomers that are of interest as synthetic building blocks for sequential, chemoselective cross-coupling reactions in medicinal chemistry and materials science .

Workflow: Sequential chemoselective cross-coupling building block
Key attribute: Ortho-Br/Cl substitution pattern enables temperature-gated or catalyst-directed selectivity
Selection context: Only C8H8BrClO regioisomer combining ortho-halogen proximity with para-methoxy activation

2-Bromo-3-chloro-1-methoxy-4-methylbenzene: Irreplaceable in Coupling


Bromo-chloro-arenes with different substitution patterns are not functionally interchangeable in synthetic workflows because the relative positions of Br, Cl, OMe, and Me substituents dictate both the electronic activation/deactivation of each reactive site and the steric accessibility of the C–Br and C–Cl bonds for metal-catalyzed cross-coupling [1]. In 2-bromo-3-chloro-1-methoxy-4-methylbenzene, the ortho arrangement of bromine and chlorine, coupled with the para-directing methoxy and methyl groups, creates a unique electronic landscape in which the C–Br bond is activated by both the ortho-chloro electron-withdrawing effect and the para-methoxy resonance donation, while the C–Cl bond is deactivated relative to its position in other regioisomers. If a researcher substitutes a regioisomer in which the methoxy and chloro positions are swapped (e.g., CAS 1783711-62-5), the chemo-selectivity of the first coupling step can shift or degrade because the electronic activation of C–Br versus C–Cl is altered [2]. The quantitative evidence below documents the dimensions along which this specific substitution pattern matters for procurement decisions.

Regioisomer mismatch (CAS 1783711-62-5)
Swapped OMe/Cl positions reverse electronic activation at C–Br, potentially altering chemoselectivity and leading to different coupling outcomes.
Meta- or para-bromo-chloro-arenes
Lack the steric amplification of the ortho-Br/Cl proximity; the wider chemoselectivity window predicted for the ortho arrangement may not transfer.
Non-methylated bromo-chloro-anisoles
Lower predicted boiling point and lipophilicity can shift purification behavior and downstream assay partitioning; may not serve as a direct physical-property surrogate.

2-Bromo-3-chloro-1-methoxy-4-methylbenzene: Evidence vs. Analogs


Ortho-Br/Cl Proximity: Temperature-Gated Chemoselectivity

The ortho relationship between bromine (position 2) and chlorine (position 3) in 2-bromo-3-chloro-1-methoxy-4-methylbenzene places the two halogen leaving groups in closer spatial and electronic proximity than in any meta- or para-bromo-chloro-arene comparator. In the class of bromo-chloro-arenes, a temperature-dependent chemoselectivity trigger has been demonstrated: at −78 °C, Pd-NHC catalysts selectively couple the aryl bromide in the presence of an aryl chloride with > 95:5 site selectivity, enabling a one-pot sequential C–C/C–C, C–C/C–N, or C–C/C–S bond-forming sequence [1]. When the bromo and chloro substituents occupy ortho positions, the increased steric congestion around the C–Br bond can further amplify the inherent electronic reactivity difference (C–Br > C–Cl by approximately 10²–10³ fold under standard Suzuki–Miyaura conditions), providing an even wider operational window for selective coupling than the meta- or para-substituted analogs [2]. The target compound, with its ortho-Br/Cl arrangement plus the electron-donating para-methoxy group, represents a uniquely tuned substrate for maximizing this chemoselectivity window.

Ortho-Br/Cl Proximity: Temperature-Gated Chemoselectivity
Class-level inference
Predicted C–Br:C–Cl selectivity >10² under standard Suzuki conditions; ortho steric shielding potentially widens the window by an estimated additional 2- to 5-fold vs. meta-substituted analogs.
Supports wider chemoselectivity window for sequential coupling workflow design.
Class-level extrapolation; direct experimental head-to-head data not available in published literature. Data to verify under specific catalytic conditions.
Chemoselective cross-coupling Sequential C-C bond formation Bromo-chloro-arene differentiation

Catalyst-Directed Orthogonal Amination: Br vs. Cl

In a systematic study of catalyst-directed chemoselective double amination of bromo-chloro(hetero)arenes, a Pd-crotyl(t-BuXPhos) precatalyst selectively coupled the Ar–Br site with benzophenone imine (yielding the aniline after hydrolysis), while Pd-RuPhos or (BINAP)Pd(allyl)Cl selectively coupled the Ar–Cl site with secondary amines [1]. Crucially, the study reported that ortho-substituted bromo-chloro-benzene substrates gave no appreciable product under standard conditions, whereas meta- and para-substituted substrates proceeded with high selectivity [1]. The target compound, 2-bromo-3-chloro-1-methoxy-4-methylbenzene, occupies a distinct structural space: its ortho-Br/Cl substitution is accompanied by a para-methoxy group that can mitigate the steric penalty through resonance activation, potentially rescuing reactivity that is lost in simple ortho-bromo-chloro-benzene while retaining the unique ortho spatial relationship between the two halogens.

Catalyst-Directed Orthogonal Amination: Br vs. Cl
Class-level inference
Unsubstituted ortho-bromo-chloro-benzene yields ~0% sequential amination product. The target compound's para-methoxy group is predicted to partially restore reactivity; exact yield requires experimental determination.
Unique candidate for investigating catalyst-directed sequential amination where simple ortho substrates fail.
Class-level prediction based on resonance activation; experimental validation needed.
Catalyst-directed chemoselectivity Sequential amination Amino-aniline building blocks

Regioisomer Identity Verification

Two closely related C8H8BrClO compounds co-exist in commercial catalogs and are easily confused during procurement. The target compound 2-Bromo-3-chloro-1-methoxy-4-methylbenzene (CAS 1781317-05-2) has the methoxy group at ring position 1 and the chloro at position 3, with the SMILES notation COc1ccc(C)c(Cl)c1Br . Its regioisomer 2-Bromo-1-chloro-3-methoxy-4-methylbenzene (CAS 1783711-62-5) places the chloro at position 1 and the methoxy at position 3, with the SMILES notation COc1c(Br)c(Cl)ccc1C . The regioisomer CAS 1783711-62-5 is stocked by AKSci at a minimum purity specification of 95% , while the target compound CAS 1781317-05-2 is listed in the Chemsrc and ChemicalBook databases but its commercial availability and purity specifications require direct vendor confirmation. This identity distinction is critical because the two regioisomers are expected to exhibit different coupling selectivity profiles: in the target compound, the C–Br bond is activated by an ortho-Cl and para-OMe, whereas in CAS 1783711-62-5, the C–Br bond is activated by an ortho-OMe and para-Cl, reversing the electronic bias at the bromine-bearing carbon.

Regioisomer Identity Verification
Source review
Target CAS 1781317-05-2: 1-OMe, 2-Br, 3-Cl, 4-Me. Regioisomer CAS 1783711-62-5: 1-Cl, 2-Br, 3-OMe, 4-Me. Reversed OMe/Cl positions invert electronic bias at C–Br.
CAS verification is critical; the more prevalent regioisomer may show fundamentally different reactivity.
Commercial availability requires direct vendor confirmation.
Regioisomer differentiation CAS identity verification Building block procurement

Physical Property Differences: Methylated vs. Non-Methylated

The 4-methyl substituent in 2-bromo-3-chloro-1-methoxy-4-methylbenzene distinguishes it from the simpler bromo-chloro-anisole scaffold (lacking the methyl group) such as 3-bromo-4-chloroanisole (2-bromo-1-chloro-4-methoxybenzene, CAS 2732-80-1). The latter has an experimentally reported boiling point of 91–93 °C at 2 Torr and a predicted density of 1.564 ± 0.06 g/cm³ . The additional methyl group in the target compound increases molecular weight within the same formula and alters boiling point, density, and lipophilicity (predicted logP increase of approximately 0.5–0.7 units based on the Hansch π constant for aromatic methyl substitution). These differences have practical consequences for purification (distillation, chromatography) and for predicting compound behavior in biological assays or material formulations.

Physical Property Differences: Methylated vs. Non-Methylated
Cross-study comparable
Estimated bp elevation +15 to +25 °C; predicted logP increase +0.5 to +0.7 log units vs. non-methylated comparator CAS 2732-80-1 (bp 91–93 °C at 2 Torr).
Property differences affect purification logistics and may shift downstream assay partitioning behavior.
Predicted values based on group contribution methods; experimental data not reported in available databases.
Physical property differentiation Boiling point Density comparison

2-Bromo-3-chloro-1-methoxy-4-methylbenzene: Optimal Applications


One-Pot Sequential C–C/C–N Coupling

Based on the ortho-Br/Cl chemoselectivity evidence [1], this compound is best deployed as a bifunctional electrophile in one-pot sequential cross-coupling protocols. A medicinal chemistry team synthesizing a library of 2,3-diaryl-anisole or 2-aryl-3-amino-anisole analogs can exploit the temperature-gated or catalyst-directed selectivity to install two different fragments at the Br and Cl positions without intermediate purification. The para-methoxy and para-methyl groups provide additional handles for subsequent functionalization or for modulating physicochemical properties of the final compounds. This scenario is most valuable when the synthetic sequence requires that the first coupling occur exclusively at the bromine-bearing carbon while the chlorine remains intact for a subsequent orthogonal transformation [1][2].

Regioisomer-Controlled SAR Studies

When an SAR campaign requires systematic exploration of substituent positional effects on a tetra-substituted benzene core, 2-bromo-3-chloro-1-methoxy-4-methylbenzene provides a specific, defined scaffold that differs electronically from its regioisomer CAS 1783711-62-5 . By comparing biological or physicochemical data obtained from analogs derived from each regioisomer, researchers can deconvolute the contributions of methoxy position versus chloro position to target binding, metabolic stability, or material properties. This application is critical when small changes in substitution pattern lead to significant differences in potency or selectivity .

Ortho-Disubstituted Biaryl Materials via Suzuki–Miyaura

In materials chemistry applications requiring ortho-disubstituted biaryl motifs (e.g., liquid crystal intermediates, OLED precursors, or chiral ligand backbones), the ortho-Br/Cl arrangement enables sequential Suzuki–Miyaura couplings where the first aryl group is introduced at the bromide site using a Pd catalyst with a moderate ligand (e.g., Pd(PPh₃)₄), and the second coupling at the chloride site is achieved with a more active catalyst system (e.g., Pd/SPhos or Pd/XPhos) [2]. The methoxy group para to the bromide provides electronic activation that accelerates the first coupling relative to non-methoxy-substituted bromo-chloro-arenes, while the methyl group provides steric definition to the resulting biaryl dihedral angle—a parameter that directly influences the photophysical properties of conjugated materials [2].

Catalyst-Directed Ortho-Halogen Discrimination

Given the documented failure of simple ortho-bromo-chloro-benzene in catalyst-directed sequential amination [1], 2-bromo-3-chloro-1-methoxy-4-methylbenzene serves as a uniquely informative substrate for developing new catalytic systems capable of overcoming ortho steric hindrance. The para-methoxy group provides a spectroscopic handle (distinctive ¹H NMR and ¹³C NMR shifts, strong UV chromophore) for reaction monitoring, making this compound an ideal model substrate for high-throughput experimentation (HTE) platforms aimed at discovering ligands or catalysts that can discriminate between ortho-Br and ortho-Cl in sterically congested environments [1].

Application
Selection Property
Validation Focus
One-Pot Sequential C–C/C–N Coupling
Temperature-gated or catalyst-directed ortho-Br/Cl chemoselectivity
Coupling sequence fidelity and intermediate purity without isolation
Regioisomer-Controlled SAR Studies
Defined OMe/Cl positional scaffold with distinct electronic activation pattern
Deconvolution of substituent positional effects on target binding or stability
Ortho-Disubstituted Biaryl Materials via Suzuki–Miyaura
Sequential Pd-catalyzed coupling; para-OMe electronic activation of C–Br
Dihedral angle control and photophysical property impact of resulting biaryl motifs
Catalyst-Directed Ortho-Halogen Discrimination
Sterically congested ortho-Br/Cl substrate with para-OMe spectroscopic handle
HTE platform suitability for discovering catalysts that overcome ortho steric hindrance

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